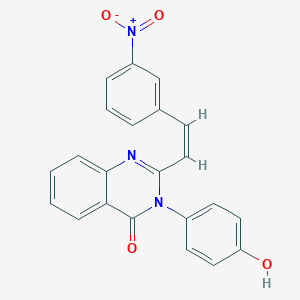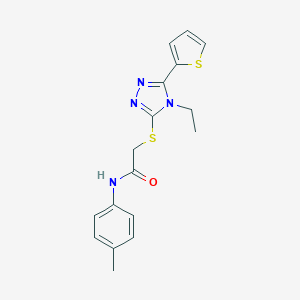
SALOR-INT L366129-1EA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L366129-1EA is a complex organic compound that features a thiophene ring, a triazole ring, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L366129-1EA typically involves multiple steps, starting with the preparation of the thiophene and triazole intermediates. The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources. The triazole ring is often formed via the cycloaddition reaction of azides with alkynes under copper-catalyzed conditions.
The final step involves the coupling of the thiophene and triazole intermediates with the acetamide moiety. This can be achieved through nucleophilic substitution reactions, where the sulfanyl group acts as a nucleophile attacking the acetamide carbonyl carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
SALOR-INT L366129-1EA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
SALOR-INT L366129-1EA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of SALOR-INT L366129-1EA involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
The unique combination of the thiophene and triazole rings, along with the sulfanyl group, gives SALOR-INT L366129-1EA distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H18N4OS2 |
|---|---|
Poids moléculaire |
358.5g/mol |
Nom IUPAC |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4OS2/c1-3-21-16(14-5-4-10-23-14)19-20-17(21)24-11-15(22)18-13-8-6-12(2)7-9-13/h4-10H,3,11H2,1-2H3,(H,18,22) |
Clé InChI |
PZYULBDIYLXXBQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CS3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CS3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


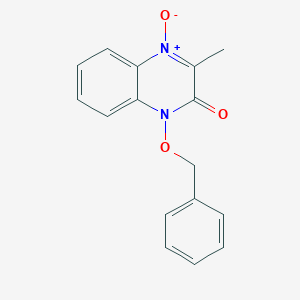
![5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B430972.png)
![Ethyl 2-[(4-toluidinocarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430974.png)
![2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B430975.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B430976.png)
![ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B430977.png)
![4-Fluorobenzaldehyde (7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B430979.png)
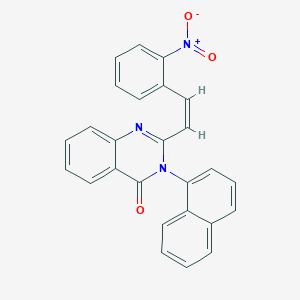
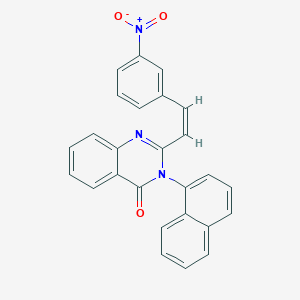
![Ethyl 6-tert-butyl-2-{[(2-methylprop-2-en-1-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430983.png)
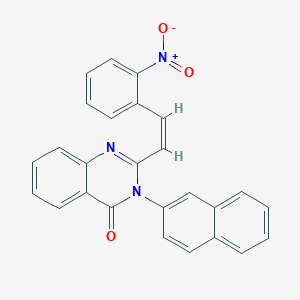
![4-(dimethylamino)benzaldehyde [3-(4-methylphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]hydrazone](/img/structure/B430991.png)
![7-phenyl-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B430992.png)
